

Application Notes and Protocols for Rupintrivir-d7 in Preclinical Research

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Compound of Interest

Compound Name: *Rupintrivir-d7*

Cat. No.: *B15560183*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme critical for viral replication.^{[1][2][3]} It has demonstrated broad-spectrum antiviral activity against numerous HRV serotypes in vitro.^[1] **Rupintrivir-d7** is a deuterated analog of Rupintrivir, developed to potentially improve pharmacokinetic properties. These notes provide a summary of available data and generalized protocols for the preclinical evaluation of Rupintrivir and its deuterated forms in in vivo and ex vivo animal models.

Disclaimer: Specific in vivo dosage studies for **Rupintrivir-d7** in animal models are not widely available in published literature. The following data and protocols are based on studies conducted with Rupintrivir and related compounds. Researchers should perform dose-ranging and toxicity studies to establish optimal and safe dosages for **Rupintrivir-d7** in their specific animal models.

Quantitative Data Summary

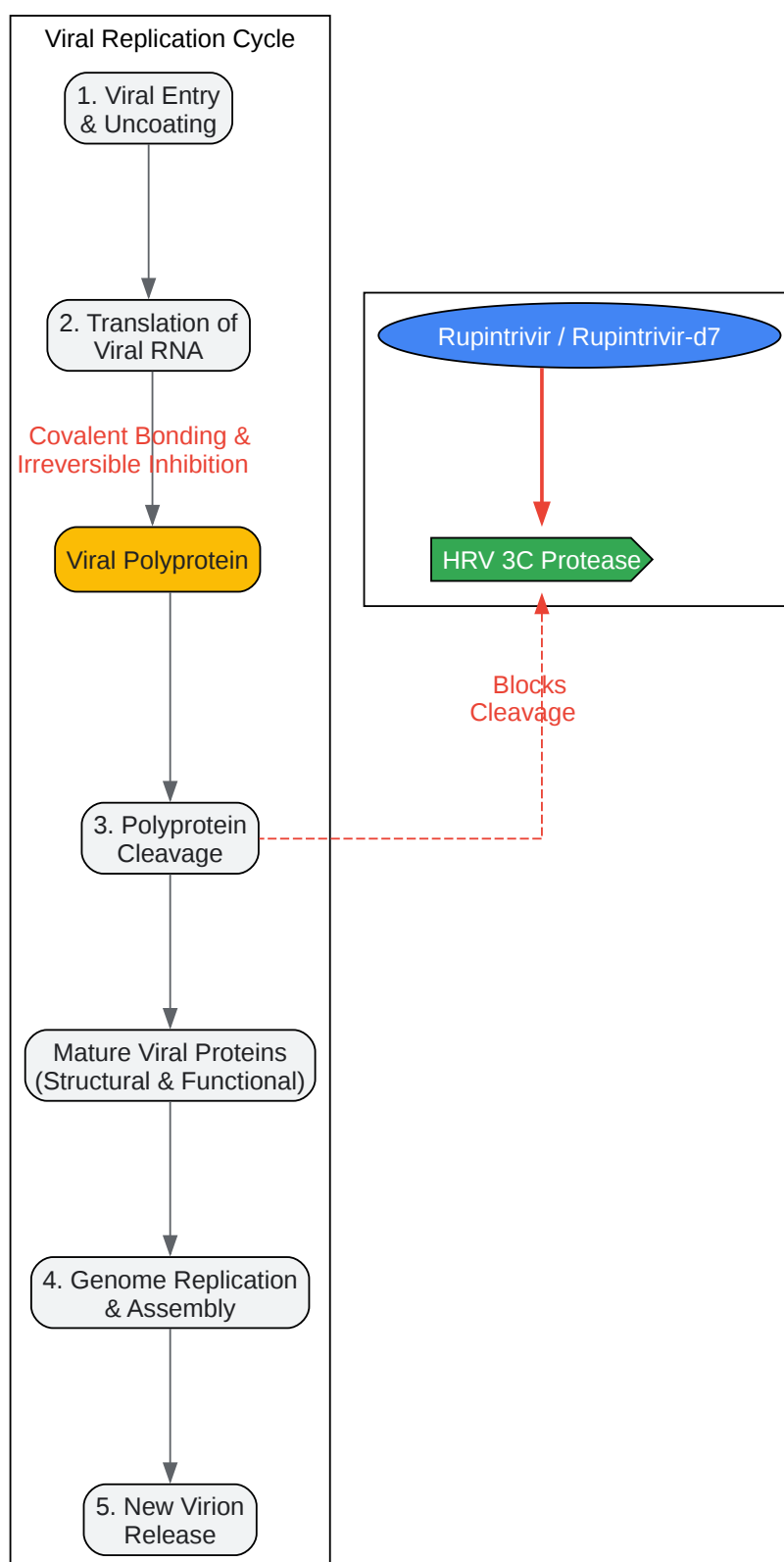
The following table summarizes key quantitative data from preclinical and clinical studies of Rupintrivir and a related oral inhibitor. This information can serve as a reference for designing new in vivo animal experiments.

Parameter	Value	Species/Model	Study Type	Route of Administration	Notes	Reference
Effective Concentration	100 nM	Mouse (BALB/c)	Ex vivo (Lung Slices)	Topical application	Reduced RV-induced IL-4, IL-6, and IP-10 in lung tissue from asthmatic mice.	[4]
Mean EC50	0.023 μ M	H1-HeLa and MRC-5 cells	In vitro	N/A	Antiviral activity against 48 HRV serotypes.	[1] [5]
Clinical Dose (Single)	4 mg and 8 mg	Human	Clinical Trial	Intranasal	Well-tolerated with minimal systemic exposure.	[6] [7]
Clinical Dose (Multiple)	4 mg and 8 mg	Human	Clinical Trial	Intranasal (6x/day for 7 days)	Well-tolerated; highest plasma concentration observed was ≤ 0.52 ng/ml.	[6] [7]

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					an orally						
Toxicity					bioavailabl						
Study	Up to		14-day		e HRV 3C						
(Related	1,500	Dog	repeat-	Oral	protease [8][9]						
Compound	mg/kg/day			dose study	inhibitor						
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					Rupintrivir.						

Mechanism of Action: HRV 3C Protease Inhibition

Rupintrivir acts as a peptidomimetic antiviral drug.[3] Its mechanism involves the irreversible inhibition of the viral 3C protease (3CP) enzyme. This enzyme is essential for the post-translational cleavage of the viral polyprotein into mature structural and functional proteins required for viral replication.[2][8] By forming a covalent bond with the active site cysteine residue of the protease, Rupintrivir effectively blocks the viral life cycle.[8]



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Caption: Mechanism of Rupintrivir action on the HRV replication cycle.

Experimental Protocols

Protocol 1: Ex Vivo Antiviral Efficacy in Precision-Cut Lung Slices (PCLS)

This protocol is adapted from a study investigating Rupintrivir's effect on rhinovirus-induced inflammation in mouse lung tissue.[\[4\]](#)

Objective: To assess the antiviral and immunomodulatory effects of **Rupintrivir-d7** in a physiologically relevant lung tissue model.

Materials:

- **Rupintrivir-d7** (stock solution in DMSO)
- BALB/c mice (or other appropriate strain)
- Low-melting point agarose
- Culture medium (e.g., DMEM/F-12)
- Human Rhinovirus (HRV) stock of known titer
- Cytokine/chemokine analysis kits (ELISA or multiplex assay)
- Toxicity assay (e.g., LDH assay)

Methodology:

- PCLS Preparation:
 - Humanely euthanize the mouse according to institutional guidelines.
 - Perfuse the lungs with sterile saline.
 - Instill low-melting point agarose via the trachea to inflate the lungs.
 - Excise the lungs and cool on ice to solidify the agarose.

- Cut 200-300 μm thick slices using a vibratome in a bath of cold medium.
- Experimental Setup:
 - Culture two PCLS per well in a 24-well plate with culture medium.
 - Prepare experimental groups:
 - Negative Control (Medium only)
 - Vehicle Control (Medium + DMSO)
 - **Rupintrivir-d7** only (e.g., 100 nM or a dose range)
 - HRV Infection only (e.g., 1×10^5 IU/mL)
 - HRV Infection + **Rupintrivir-d7**
- Infection and Treatment:
 - Pre-incubate designated wells with **Rupintrivir-d7** for 1-2 hours.
 - Add HRV to the respective wells.
 - Incubate for 48 hours at 33°C, 5% CO₂, and 100% humidity.
- Endpoint Analysis:
 - Collect culture supernatants for cytokine (e.g., IL-4, IL-6, IP-10) and viral titer analysis (TCID₅₀ assay).
 - Assess PCLS viability using an LDH assay on the supernatant or live/dead staining on the tissue.
 - Homogenize PCLS to measure tissue-associated cytokines or viral RNA levels via RT-qPCR.

Protocol 2: General In Vivo Efficacy Study in a Mouse Model (Hypothetical)

This is a generalized protocol for a potential intranasal infection model. Dosage must be determined empirically.

Objective: To evaluate the in vivo efficacy of **Rupintrivir-d7** in reducing viral load and inflammation in an HRV-infected mouse model.

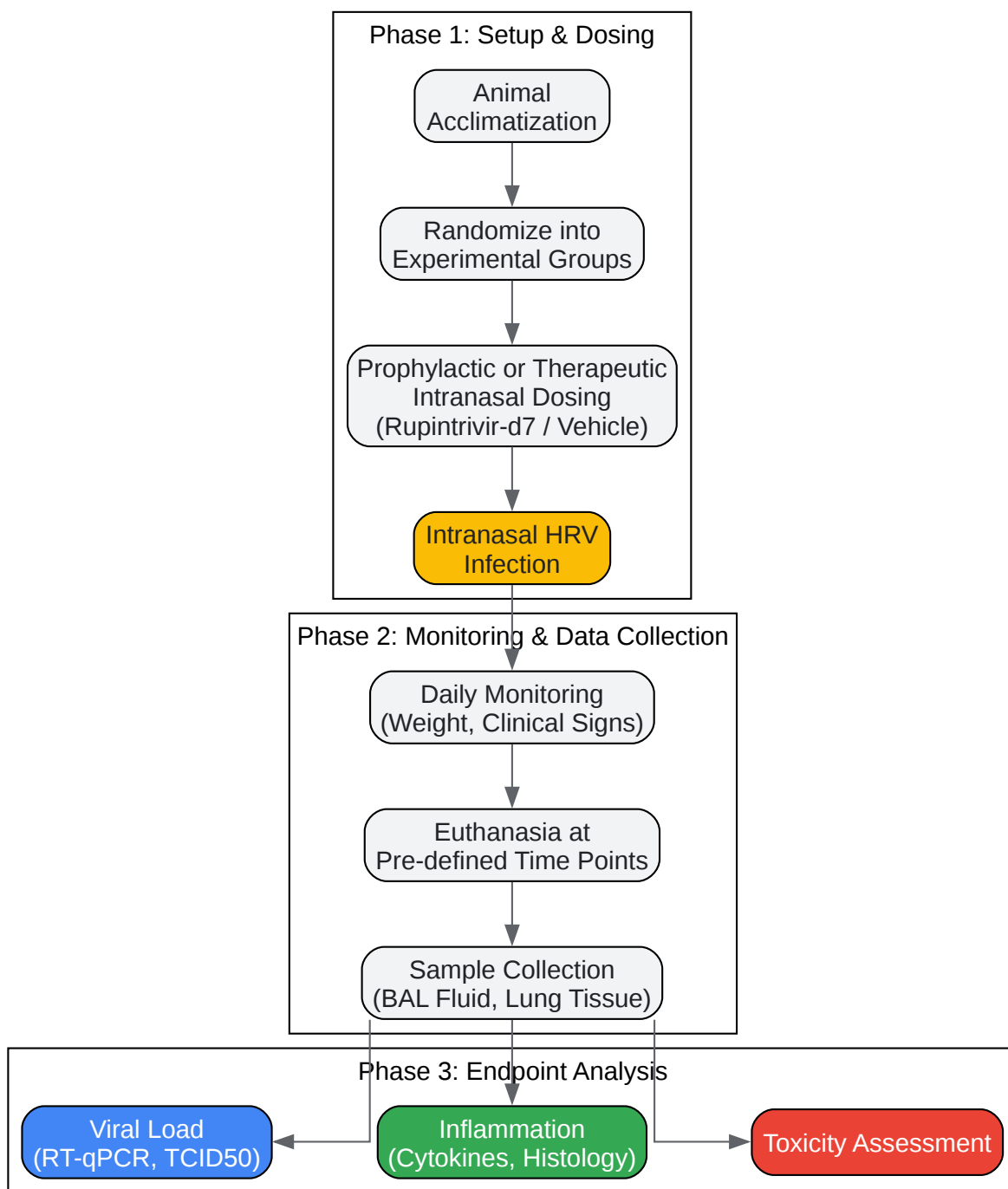
Materials:

- **Rupintrivir-d7** formulated for intranasal delivery.
- HRV stock adapted for mouse infection.
- Anesthetic (e.g., isoflurane).
- Sterile, pyrogen-free saline.

Methodology:

- Animal Acclimatization: Acclimatize mice (e.g., BALB/c, 6-8 weeks old) for at least one week.
- Dose Formulation: Prepare a stable formulation of **Rupintrivir-d7** in a vehicle suitable for intranasal administration.
- Experimental Groups:
 - Group 1: Placebo Vehicle
 - Group 2: **Rupintrivir-d7** (Low Dose)
 - Group 3: **Rupintrivir-d7** (Mid Dose)
 - Group 4: **Rupintrivir-d7** (High Dose)
 - Group 5: Positive Control (if available)

- Infection and Dosing Regimen:
 - Lightly anesthetize mice.
 - Administer **Rupintrivir-d7** or vehicle intranasally (e.g., 20-50 μ L total volume, split between nares) at desired time points (e.g., prophylactically starting 24h before infection, or therapeutically starting after infection).
 - Challenge mice with an intranasal inoculation of HRV.
 - Continue dosing as per the experimental design (e.g., once or twice daily for 5-7 days).
- Monitoring and Endpoint Collection:
 - Monitor body weight, clinical signs of illness, and mortality daily.
 - At selected time points post-infection (e.g., Days 2, 4, 7), euthanize a subset of animals from each group.
 - Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
 - Harvest lung tissue for viral load determination (RT-qPCR or TCID₅₀) and histopathology.



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Caption: General experimental workflow for in vivo animal studies.

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